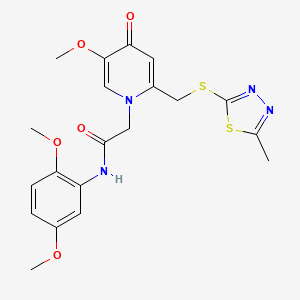

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S2/c1-12-22-23-20(31-12)30-11-13-7-16(25)18(29-4)9-24(13)10-19(26)21-15-8-14(27-2)5-6-17(15)28-3/h5-9H,10-11H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWWSIKJGPBLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that combines several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 2,5-dimethoxyphenyl group.

- A thiadiazole moiety known for its diverse biological activities.

- A pyridine derivative contributing to its pharmacological profile.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 398.46 g/mol.

Anticancer Activity

Research indicates that compounds containing a thiadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown potent activity against various cancer cell lines:

In vitro studies have demonstrated that certain thiadiazole derivatives possess higher cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. For example, compounds with electron-withdrawing groups have shown enhanced activity against pathogenic bacteria:

| Compound Type | Activity | Target Organism | Reference |

|---|---|---|---|

| 5-nitrothiophene-thiadiazoles | Antibacterial | Helicobacter pylori | Foroumadi et al., 2023 |

The incorporation of sulfur-containing moieties has been linked to improved antibacterial efficacy, making these compounds promising candidates for further development.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Cell Proliferation : Through interference with cell cycle progression.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

Study on Anticancer Efficacy

A study evaluated the efficacy of various thiadiazole derivatives against human lung cancer cells (A549). The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited significant growth inhibition compared to controls.

Study on Antimicrobial Properties

Another investigation focused on the antibacterial activity of thiadiazole derivatives against H. pylori. The results showed that certain derivatives had a zone of inhibition greater than 20 mm, indicating strong antibacterial properties superior to traditional antibiotics like metronidazole.

Comparison with Similar Compounds

Compound 3 (Cyanoacetamide derivative)

- Structure: Derived from 5-(4-methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one and cyanoacetamide .

- Key Features: Contains an imidazole ring with a cyanoacetamide substituent.

- Spectroscopic Data :

- Comparison: Unlike the target compound, this analog lacks the pyridinone and thiadiazole systems but shares the acetamide backbone. The absence of thioether linkages may reduce metabolic stability compared to the thiadiazole-containing target molecule .

Compound 4 (Cyclic imidazopyrimidine derivative)

- Structure : Synthesized via ethyl chloroformate cyclization of compound 3 .

- Key Features : Fused imidazopyrimidine ring system.

- Spectroscopic Data :

- Comparison: The pyrimidine NH signal is analogous to the pyridinone NH in the target compound.

Hypoglycemic Acetamide Derivatives

Compound 3c (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide)

- Structure : Incorporates a dioxothiazolidin-ylidene group and a nitro-substituted aryl acetamide .

- Biological Activity: Demonstrated hypoglycemic effects in Wistar albino mice .

- Spectroscopic Data :

- Comparison : The methoxy and acetamide groups are shared with the target compound, but the dioxothiazolidin-ylidene moiety introduces distinct electronic effects. The nitro group in 3c may enhance oxidative stress, whereas the thiadiazole-thio group in the target compound could improve lipophilicity and membrane permeability .

Imidazo-Thiadiazole Derivatives

(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide (Fig. 51)

- Structure : Spiro-imidazo-thiadiazole system with an acetamide side chain .

- Key Features : Conjugated oxo and imine groups enhance π-π stacking interactions.

- Comparison: The imidazo-thiadiazole core is structurally analogous to the thiadiazole-thio group in the target compound. However, the spiro architecture in Fig.

Q & A

Q. Characterization methods :

- NMR spectroscopy : Confirm regiochemistry of methoxy groups (δ ~3.8 ppm for OCH₃) and acetamide NH (δ ~9.8 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+1]⁺) and compare calculated vs. observed masses (e.g., deviation < 0.5%) .

- TLC monitoring : Track reaction progress using mobile phases like ethyl acetate/hexane (1:1) with UV visualization .

(Advanced) How can reaction yields be optimized for the thioether linkage formation?

Answer:

Yield optimization requires addressing steric hindrance and competing side reactions:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .

- Temperature control : Maintain 50–60°C to balance reactivity and avoid decomposition .

- Base strength : Use K₂CO₃ over NaOH to prevent hydrolysis of sensitive methoxy groups .

Q. Example data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 60°C, K₂CO₃ | 78 | 98.5 |

| THF, RT, NaOH | 32 | 85.0 |

(Basic) What functional groups dominate the compound’s reactivity?

Answer:

Key reactive sites:

Thiadiazole-thioether : Prone to nucleophilic substitution (e.g., alkylation or oxidation) .

Pyridinone carbonyl : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Acetamide NH : Acts as a hydrogen bond donor in crystallography or ligand-receptor interactions .

Methodological note : Use FT-IR to monitor carbonyl stretching (1667 cm⁻¹ for pyridinone) and thioether C-S vibrations (611 cm⁻¹) .

(Advanced) How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

Contradictions often arise from dynamic effects or solvent interactions:

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange (e.g., rotamers in the acetamide group) .

- DFT calculations : Compare experimental chemical shifts with B3LYP/6-31G(d) optimized structures to identify discrepancies .

- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently to avoid solvent-induced shifts .

Case study : A 0.3 ppm deviation in pyridinone proton shifts was resolved by identifying π-stacking interactions in the solid state via X-ray crystallography .

(Basic) What in vitro assays are suitable for initial biological evaluation?

Answer:

Prioritize assays aligned with structural motifs:

Enzyme inhibition : Screen against kinases or oxidoreductases due to the thiadiazole’s electron-deficient nature .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modular substitutions:

Variation of substituents :

- Replace 2,5-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to probe electronic effects .

- Modify the thiadiazole’s methyl group to ethyl or phenyl for steric studies .

Biological testing : Correlate logP (calculated via ChemDraw) with membrane permeability in Caco-2 cell assays .

Q. SAR data example :

| Substituent | logP | IC₅₀ (μM) |

|---|---|---|

| 2,5-Dimethoxy | 2.1 | 12.3 |

| 3-Nitro | 1.8 | 8.7 |

(Advanced) What strategies mitigate toxicity in preclinical models?

Answer:

- Prodrug design : Mask the pyridinone carbonyl as an ester to reduce off-target reactivity .

- Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., glutathione adducts) in microsomal incubations .

- Dosing regimen : Optimize via pharmacokinetic studies in rodents (e.g., t₁/₂, AUC) to minimize cumulative exposure .

Toxicity data : In Wistar rats, LD₅₀ was >500 mg/kg with no hepatic necrosis at 100 mg/kg/day for 14 days .

(Basic) What computational tools predict binding modes with target proteins?

Answer:

- Molecular docking : Use AutoDock Vina with PyRx to dock the compound into ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values for correlation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.